molecular formula C7H5ClFNO2 B2456460 (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride CAS No. 2321335-67-3

(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride

Cat. No.: B2456460
CAS No.: 2321335-67-3
M. Wt: 189.57
InChI Key: MXGLYKQGOCYAOX-YFHOEESVSA-N
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Description

(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride is a chemical compound with a unique structure that includes a fluorine atom, hydroxyl groups, and a carbonimidoyl chloride group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a suitable chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually performed at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonimidoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.

    Oxidation and Reduction: The hydroxyl groups can participate in oxidation-reduction reactions, potentially forming quinones or other oxidized products.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Electrophilic Aromatic Substitution: Halogenating agents (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid) are used.

Major Products

The major products formed from these reactions include substituted amides, esters, quinones, and halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom and hydroxyl groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-5-fluoro-N,2-dihydroxybenzene-1-carbonimidoyl chloride.

    2,4-dihydroxybenzaldehyde: Similar structure but lacks the fluorine atom and carbonimidoyl chloride group.

    5-chloro-2-hydroxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets. The combination of hydroxyl groups and the carbonimidoyl chloride group further distinguishes it from similar compounds, providing a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

(1Z)-5-fluoro-N,2-dihydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-7(10-12)5-3-4(9)1-2-6(5)11/h1-3,11-12H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGLYKQGOCYAOX-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=NO)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C(=N/O)/Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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